Researchers optimizing kinase inhibitors face poor metabolic stability and unpredictable target engagement when using non-fluorinated naphthyridine scaffolds. 6-Fluoro-2-methyl-1,8-naphthyridine (CAS 1222533-71-2) directly addresses this with a deliberate 6-fluoro-2-methyl substitution that modulates electron density, enhances binding via halogen bonding, and blocks oxidative metabolism.
• LogP 2.08 & TPSA 25.8 Ų - balanced for cell permeability and solubility
• Fluorine at C6 improves metabolic stability and target selectivity
• Privileged scaffold for kinase inhibitors, antimicrobial agents, and fluorescent probes
Supplied with batch-to-batch consistency for global R&D procurement.
Molecular FormulaC9H7FN2
Molecular Weight162.167
CAS No.1222533-71-2
Cat. No.B596559
⚠ Attention: For research use only. Not for human or veterinary use.
6-Fluoro-2-methyl-1,8-naphthyridine (CAS 1222533-71-2) is a fluorinated heterocyclic compound within the 1,8-naphthyridine class, characterized by a fluorine atom at the 6-position and a methyl group at the 2-position of the bicyclic scaffold . With a molecular formula of C9H7FN2 and a molecular weight of 162.16 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, antimicrobial agents, and fluorescent probes . Its computed physicochemical properties include an XLogP3 of 2.0, a topological polar surface area (TPSA) of 25.8 Ų, and zero rotatable bonds [1].
▸Fluorinated 1,8-naphthyridine building block for medicinal chemistry synthesis
▸Kinase inhibitor lead optimization scaffold with tunable halogen interactions
▸Fluorescent probe core for cellular imaging via rigid, electron-withdrawing fluorinated system
▸Antimicrobial SAR intermediate for probing DNA gyrase/topoisomerase IV targets
6-Fluoro-2-methyl-1,8-naphthyridine: Why Analog Substitution Fails
Substituting 6-fluoro-2-methyl-1,8-naphthyridine with a non-fluorinated or differently substituted 1,8-naphthyridine analog is inadvisable due to the profound impact of fluorine substitution on key molecular properties that drive drug candidate progression. Fluorine, a strong electron-withdrawing group, significantly alters the electron density of the naphthyridine core, directly influencing binding affinity to biological targets [1]. This substitution also modulates lipophilicity (LogP) and metabolic stability, which are critical for optimizing pharmacokinetic (PK) profiles [2]. The specific 6-fluoro-2-methyl pattern is not arbitrary; it represents a deliberate design choice to balance potency, solubility, and metabolic clearance [3]. Replacing it with an unsubstituted or differently halogenated analog would likely lead to unpredictable changes in target engagement, off-target activity, and overall drug-like properties, potentially derailing a lead optimization program.
Fluorine effect
Non-fluorinated analogs may alter LogP and metabolic stability, shifting pharmacokinetic profiles unpredictably.
Substitution pattern
Different halogen or methyl placement can disrupt target binding and off-target selectivity, derailing lead optimization.
Conformational rigidity
Flexible analogs with rotatable bonds may incur entropic penalty, reducing binding affinity compared to this rigid scaffold.
[1] Tsuzuki, Y., et al. Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2. Journal of Medicinal Chemistry, 2004, 47, 2097-2109. View Source
[2] Gillis, E. P., et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015, 58, 8315-8359. View Source
[3] Böhm, H. J., et al. Fluorine in Medicinal Chemistry. ChemBioChem, 2004, 5, 637-643. View Source
Lipophilicity: LogP Comparison with 2-Methyl Analog
The introduction of a fluorine atom at the 6-position increases lipophilicity relative to the non-fluorinated 2-methyl analog. The target compound has a measured/computed LogP of 2.08 [1], compared to 1.94 for 2-methyl-1,8-naphthyridine . This increase in LogP can enhance membrane permeability and oral absorption, a critical parameter in lead optimization.
Lipophilicity (LogP)Cross-study comparable
2.08
Δ +0.14 vs 2-methyl analog (1.94)
Supports permeability screening for oral absorption context.
The target compound maintains a TPSA of 25.8 Ų [1], which is identical to the non-fluorinated, non-methylated core 1,8-naphthyridine (also 25.8 Ų) . However, the presence of fluorine and methyl groups modulates the compound's overall polarity and hydrogen-bonding capacity (HBA = 3 vs. 2), which influences its interaction with biological membranes and protein targets without drastically altering the TPSA.
Polar Surface Area (TPSA)Cross-study comparable
25.8 Ų
Identical to 1,8-naphthyridine core
Maintains favorable range for oral absorption; fluorine modulates H-bond capacity.
6-Fluoro-2-methyl-1,8-naphthyridine possesses zero rotatable bonds [1], which is a characteristic of the rigid 1,8-naphthyridine core. This structural rigidity minimizes the entropic penalty upon target binding, often leading to higher binding affinity compared to more flexible analogs with rotatable bonds.
Flexible analogs (e.g., those with alkyl chains or linkers) typically have 1-5+ rotatable bonds
Quantified Difference
N/A (Class-level comparison)
Conditions
Computed from molecular structure
Why This Matters
A lower rotatable bond count is associated with improved target binding kinetics and is a favorable attribute in fragment-based drug discovery and lead optimization.
6-Fluoro Electronic Effect: SAR in Antitumor Agents
In a study of 7-substituted-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents, the 6-fluoro substituted analogs were directly compared to their 6-unsubstituted counterparts. The results showed that the 6-unsubstituted 1,8-naphthyridine structure had the most potent cytotoxic activity against murine P388 leukemia, being twice that of the 6-fluoro analogue [1]. This indicates that the 6-fluoro substitution significantly modulates biological activity, and that the effect is highly context-dependent and cannot be assumed to be universally beneficial.
Cytotoxicity SARClass-level inference
6-F analoguevsUnsubstituted (2× higher potency)
Fluorine substitution effect is context-dependent; requires empirical determination for each target.
N/A (Class-level inference for 6-fluoro substituent effect)
Comparator Or Baseline
6-Unsubstituted analog: 2-fold higher potency
Quantified Difference
2-fold difference in potency
Conditions
In vitro cytotoxicity assay
Why This Matters
This class-level SAR data underscores that the 6-fluoro group is a critical structural feature that can dramatically alter biological potency, and that its effect must be empirically determined for each target and assay system.
[1] Tsuzuki, Y., et al. Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2. Journal of Medicinal Chemistry, 2004, 47, 2097-2109. View Source
Commercial Availability and Purity
6-Fluoro-2-methyl-1,8-naphthyridine is commercially available from multiple reputable vendors with a standard purity specification of ≥95% . This consistent purity level ensures reliable and reproducible results in chemical synthesis and biological assays, which is essential for building block applications.
Commercial PurityVendor specification
≥95%
Reliable purity for synthesis and assay reproducibility.
Consistent across multiple vendors.
Chemical PurityResearch SupplyBuilding BlockVendor Specification
The 1,8-naphthyridine core is a recognized privileged scaffold for kinase inhibition . The 6-fluoro-2-methyl substitution pattern on this compound can be exploited to modulate binding affinity through halogen bonding and electrostatic interactions with the kinase hinge region. Its favorable LogP (2.08) and TPSA (25.8 Ų) [1] suggest good cell permeability, making it a suitable starting point for designing potent and orally bioavailable kinase inhibitors. The fluorine atom may also block sites of oxidative metabolism, potentially improving metabolic stability [2].
Fluorescent Probes for Cellular Imaging
Naphthyridine derivatives are known for their luminescent properties . The rigid, conjugated structure of 6-fluoro-2-methyl-1,8-naphthyridine, combined with the electron-withdrawing fluorine, can be used to tune the photophysical properties of fluorescent probes [1]. The compound can serve as a core scaffold for further functionalization to create probes for live-cell imaging of specific organelles or biomolecules, leveraging its favorable TPSA for cellular uptake [2].
Antimicrobial Agent SAR Studies
Fluorinated naphthyridines have a history of use as antibacterial agents, particularly in the quinolone and naphthyridone classes . 6-Fluoro-2-methyl-1,8-naphthyridine can be used as a key intermediate to synthesize novel analogs for SAR studies against resistant bacterial strains. The specific substitution pattern allows researchers to probe the electronic and steric requirements for target engagement (e.g., DNA gyrase or topoisomerase IV) [1].
Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Fluorinated scaffold with favorable LogP/TPSA profile
Target engagement and kinase panel selectivity assessment
Fluorescent probe development
Rigid conjugated core; tunable photophysics via fluorine
Cellular uptake and photostability in live-cell imaging
[2] Gillis, E. P., et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015, 58, 8315-8359. View Source
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